molecular formula C14H24N4O4 B608189 JHU-083 CAS No. 1998725-11-3

JHU-083

Cat. No. B608189
CAS RN: 1998725-11-3
M. Wt: 312.37
InChI Key: YZRCHOFKIPHQBW-VXGBXAGGSA-N
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Description

JHU-083 is an experimental drug that acts as a glutaminase inhibitor . It is a prodrug, which means it is metabolically converted within the body to its active form, 6-diazo-5-oxo-L-norleucine . It selectively blocks glutaminase activity in brain CD11b+ cells and prevents depression-associated behaviors induced by chronic social defeat stress .


Synthesis Analysis

JHU-083 is a prodrug of 6-diazo-5-oxo-L-norleucine (DON) . It has been researched for the treatment of various neurological conditions such as depression, Alzheimer’s disease, and cerebral malaria . It has also been studied for its effects on multiple sclerosis, atherosclerosis, hepatitis, and some forms of cancer .


Molecular Structure Analysis

The chemical formula of JHU-083 is C14H24N4O4 . Its exact mass is 312.18 and its molecular weight is 312.370 . The elemental analysis shows that it contains Carbon (53.83%), Hydrogen (7.74%), Nitrogen (17.94%), and Oxygen (20.49%) .


Chemical Reactions Analysis

JHU-083 blocks glutaminase activity in brain CD11b+ cells and experimental cerebral malaria (ECM), resulting in a net decrease of glutamate levels in the animals .


Physical And Chemical Properties Analysis

JHU-083 is stable if stored as directed . It should be protected from light and heat . Its solutions are unstable and should be freshly prepared .

Scientific Research Applications

  • Treatment of Malignant Glioma

    JHU-083 has been found effective in reducing glioma cell growth, modulating cell metabolism, and disrupting mTOR signaling. It specifically targets glutamine metabolism, showing efficacy in preclinical models of IDHmut glioma, and measurably decreasing mTOR signaling (Yamashita et al., 2020).

  • Improving Cognition in Alzheimer's Disease

    In a study using humanized APOE4 knock-in mouse models, JHU-083 was observed to improve hippocampal-dependent cognitive performance. It inhibited increases in glutaminase (GLS) activity and inflammatory markers, suggesting its potential as a therapeutic strategy for Alzheimer's disease (Hollinger et al., 2020).

  • Treatment of Medulloblastoma

    JHU-083 has shown effectiveness in treating MYC-driven medulloblastoma. By targeting glutamine metabolism, it causes decreased growth and increased apoptosis in cancer cell lines. It has been tested in both immune-competent and immune-deficient animal models, demonstrating significant survival benefits (Hanaford et al., 2019).

  • Attenuating Deficits in Multiple Sclerosis (MS)

    JHU-083 has been found to attenuate physical and cognitive deficits in a mouse model of MS. It selectively inhibits T-cell proliferation and decreases T-cell activation, significantly decreasing the severity of the experimental autoimmune encephalomyelitis (EAE), a model for MS (Hollinger et al., 2019).

  • Preventing Depression-Associated Behaviors

    In studies involving mice subjected to chronic social defeat stress, JHU-083 normalized glutaminase activity and reversed the inflammatory activation of CD11b+ cells in the prefrontal cortex and hippocampus. This suggests its potential in addressing stress-associated psychiatric conditions like major depressive disorder (Zhu et al., 2018).

Mechanism of Action

JHU-083 reduces glioma cell growth in vitro, modulates cell metabolism, and disrupts mTOR signaling . It downregulates Cyclin D1 protein expression, through a mechanism independent of TSC2 modulation and glutaminolysis . It also inhibits mTOR signaling .

Safety and Hazards

JHU-083 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

JHU-083 has been researched for the treatment of various neurological conditions such as depression, Alzheimer’s disease, and cerebral malaria . It has also been studied for its effects on multiple sclerosis, atherosclerosis, hepatitis, and some forms of cancer . Future research may continue to explore these areas and potentially uncover new therapeutic applications for JHU-083.

properties

IUPAC Name

ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O4/c1-4-22-14(21)12(6-5-10(19)8-17-16)18-13(20)11(15)7-9(2)3/h8-9,11-12H,4-7,15H2,1-3H3,(H,18,20)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRCHOFKIPHQBW-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)C(CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC(=O)C=[N+]=[N-])NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137283416

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